molecular formula C7H11BrO3 B1610410 Ethyl 3-bromo-4-oxopentanoate CAS No. 54260-84-3

Ethyl 3-bromo-4-oxopentanoate

Katalognummer: B1610410
CAS-Nummer: 54260-84-3
Molekulargewicht: 223.06 g/mol
InChI-Schlüssel: JMBHNRDFFCWPHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-bromo-4-oxopentanoate is an organic compound with the molecular formula C7H11BrO3 It is a brominated ester that features both a ketone and an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-4-oxopentanoate can be synthesized through several methods. One common approach involves the bromination of ethyl acetoacetate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid. The reaction proceeds under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Industrial methods often employ large-scale reactors and optimized reaction conditions to maximize output .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-bromo-4-oxopentanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Substituted esters or amides.

    Reduction: Alcohols.

    Oxidation: Carboxylic acids or ketones.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl 3-bromo-4-oxopentanoate serves as a versatile building block in organic synthesis. Its structure allows for various transformations that can lead to complex organic molecules.

Key Reactions and Pathways

  • Bromination Reactions : The compound can undergo nucleophilic substitution reactions where the bromine atom acts as a leaving group, facilitating the formation of new carbon-nucleophile bonds.
  • Synthesis of Heterocycles : It is utilized in the synthesis of heterocyclic compounds, such as imidazo[2,1-b]thiazoles, which are important in pharmaceutical applications .

Case Study: Synthesis of PPAR Agonists

This compound is a key intermediate in synthesizing PPAR (Peroxisome Proliferator-Activated Receptor) agonists. A notable synthetic route involves:

  • Bromination of ethyl 3-oxopentanoate.
  • Cyclization with benzamide to yield ethyl 2-(5-methyl-2-phenyl-4-oxazolyl)acetate.
  • Reduction to obtain the desired PPAR agonist with a yield of approximately 67.3%.

Medicinal Chemistry

The compound's reactivity makes it valuable in developing potential drug candidates.

This compound has been investigated for its interactions with various enzymes and proteins, influencing cellular processes such as signaling pathways and gene expression. It shows promise as both an enzyme inhibitor and activator, depending on the biochemical context.

Therapeutic Applications

Research indicates its potential use in:

  • Anti-inflammatory agents.
  • Anticonvulsant drugs.

For example, analogs derived from this compound have demonstrated significant anticonvulsant activity in animal models, highlighting its therapeutic potential .

Material Science

In material science, this compound is employed to synthesize polymers with specific properties.

Polymerization Processes

The compound can participate in polymerization reactions that yield materials with tailored mechanical and thermal properties. This application is particularly relevant in developing new materials for industrial uses.

Wirkmechanismus

The mechanism of action of ethyl 3-bromo-4-oxopentanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the ketone and ester groups participate in various organic transformations. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and ester groups, which activate the molecule towards nucleophilic attack .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 3-bromo-4-oxopentanoate is unique due to the presence of both a bromine atom and a ketone group, which confer distinct reactivity patterns. This combination makes it a versatile intermediate in organic synthesis, allowing for the construction of a wide range of complex molecules .

Biologische Aktivität

Introduction

Ethyl 3-bromo-4-oxopentanoate (CAS Number: 54260-84-3) is an organic compound with significant potential in medicinal chemistry and organic synthesis. This compound features a bromine atom at the third position and a keto group at the fourth position of the pentanoate chain, which contributes to its reactivity and biological activity. This article explores its biological properties, mechanisms of action, and applications in drug development.

PropertyValue
Molecular FormulaC₇H₁₁BrO₃
Molecular Weight223.064 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point249.5 ± 20.0 °C
Flash Point104.7 ± 21.8 °C

This compound acts primarily through its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a leaving group, facilitating nucleophilic substitution reactions. The keto group can participate in various redox reactions, making it a versatile compound in synthetic applications .

Key Mechanisms:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Redox Reactions : The keto group can be reduced to an alcohol or oxidized to a carboxylic acid.

Antiinflammatory Properties

Recent studies have identified this compound as having anti-inflammatory effects, particularly in the context of thiazole derivatives . This activity is crucial for developing treatments for conditions characterized by chronic inflammation.

Antimicrobial Potential

The compound has shown promise as a precursor for synthesizing biologically active molecules, including enzyme inhibitors and pharmaceuticals with potential antibacterial and antifungal properties.

Case Studies

  • Synthesis of PPAR Agonists : this compound has been utilized in the synthesis of PPAR (Peroxisome Proliferator-Activated Receptor) agonists, which are essential for metabolic regulation. The synthetic route includes bromination followed by cyclization, yielding compounds with significant biological activity.
  • Biochemical Assays : In biochemical assays, this compound has been employed to study enzyme interactions and metabolic pathways, highlighting its role in understanding complex biological systems.

Structure-Activity Relationship (SAR)

Research indicates that modifications of this compound can lead to enhanced biological activity. For instance, derivatives with different substituents on the pentanoate chain exhibit varying degrees of potency against specific targets in metabolic pathways .

Comparative Analysis

A comparative analysis with similar compounds reveals that this compound's unique structure allows for distinct reactivity patterns:

Compound NameKey Features
Ethyl 3-bromo-2-oxopentanoateBromine at the second position
Ethyl 2-bromo-3-oxopentanoateBromine at the second position
Ethyl 4-chloro-3-oxopentanoateChlorine instead of bromine

Eigenschaften

IUPAC Name

ethyl 3-bromo-4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO3/c1-3-11-7(10)4-6(8)5(2)9/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBHNRDFFCWPHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20513344
Record name Ethyl 3-bromo-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54260-84-3
Record name Ethyl 3-bromo-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-bromo-4-oxopentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-oxopentanoate (4.92 mL, 34.7 mmol) in Et2O (180 mL) at about 0° C. was added bromine (1.8 mL, 34.7 mmol) in Et2O (10 mL) and the reaction was stirred for about 3 h. To the reaction mixture was added saturated aqueous sodium thiosulfate (50 mL) and stirred for about 10 min. The reaction was warmed to ambient temperature. The organic layer was separated and the aqueous layer was back extracted with Et2O (30 mL). The combined organic layers were washed with water (20 mL), dried over MgSO4, filtered and concentrated under reduced pressure. The resulting oil was purified by column chromatography (SiO2, EtOAc/heptane 100:0 to 0:20) to afford ethyl 3-bromo-4-oxopentanoate (3.29 g, 14.6 mmol, 43%). 1H NMR (CDCl3) δ 4.67-4.33 (m, 1H), 4.15 (q, J=7.1 Hz, 2H), 3.29-3.22 (m, 1H), 2.90-2.86 (m, 1H), 2.42 (s, 3H), 1.26 (t, J=7.1 Hz, 3H).
Quantity
4.92 mL
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
sodium thiosulfate
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-4-oxopentanoate
Reactant of Route 2
Ethyl 3-bromo-4-oxopentanoate
Reactant of Route 3
Ethyl 3-bromo-4-oxopentanoate
Reactant of Route 4
Ethyl 3-bromo-4-oxopentanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-bromo-4-oxopentanoate
Reactant of Route 6
Ethyl 3-bromo-4-oxopentanoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.